2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid typically involves the reaction of 5-methylisoxazole with acetic anhydride under acidic conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a temperature range of 50-70°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-(5-Methyl-1,2-benzisoxazol-3-yl)acetic acid: Similar structure but different substitution pattern.
5-Methylisoxazole-3-carboxylic acid: Similar core structure but different functional groups.
2-(5-Methylbenzo[d]isoxazol-3-yl)propanoic acid: Similar structure with a different side chain.
Uniqueness
2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is unique due to its specific substitution pattern and the presence of both an isoxazole ring and an acetic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-(5-methyl-1,2-benzoxazol-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-2-3-9-7(4-6)8(11-14-9)5-10(12)13/h2-4H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWBGJXYUEQQNNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)ON=C2CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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